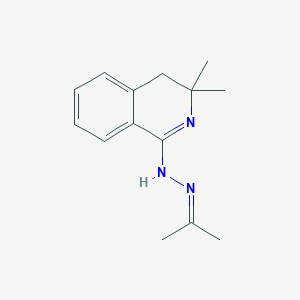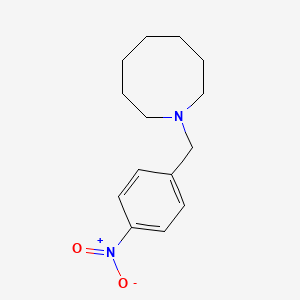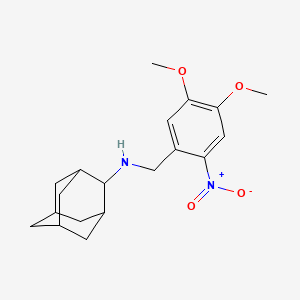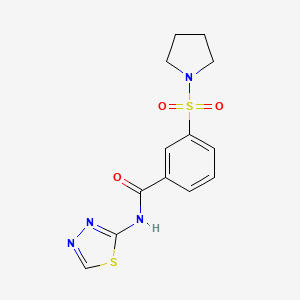![molecular formula C12H11ClF3NO B5686902 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide (CTP-499) is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CTP-499 is a small molecule that was designed to target the renin-angiotensin system (RAS), which is a key regulator of blood pressure and fluid balance in the body.
作用機序
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide acts as a dual inhibitor of both angiotensin-converting enzyme (ACE) and chymase, which are key enzymes in the RAS. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure and promotes renal fibrosis. Chymase is a serine protease that converts angiotensin I to angiotensin II and degrades extracellular matrix proteins, leading to tissue fibrosis. By inhibiting both ACE and chymase, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide reduces the production of angiotensin II and prevents tissue fibrosis, leading to renoprotective and cardioprotective effects.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to reduce albuminuria, improve glomerular filtration rate, and decrease renal fibrosis in animal models of diabetic nephropathy. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. These effects are likely due to the dual inhibition of ACE and chymase, which reduces the production of angiotensin II and prevents tissue fibrosis.
実験室実験の利点と制限
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a small molecule that can be easily synthesized and purified, making it a convenient compound for use in lab experiments. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide are not well understood, which may limit its use in clinical trials.
将来の方向性
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide. One area of interest is the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide in the treatment of chronic kidney disease. Chronic kidney disease is a major public health problem that affects millions of people worldwide, and there is a need for new therapies that can slow or halt the progression of the disease. Another area of interest is the development of new analogs of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide that may have improved pharmacokinetics and pharmacodynamics. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide and its potential therapeutic applications in other diseases.
合成法
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a synthetic compound that is prepared by the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methyl-2-butenal in the presence of a base. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide as a white crystalline solid with a purity of over 99%. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a straightforward process that can be easily scaled up for large-scale production.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetic nephropathy, heart failure, and chronic kidney disease. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to have renoprotective effects by reducing albuminuria, improving glomerular filtration rate, and decreasing renal fibrosis in animal models of diabetic nephropathy. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c1-7(2)5-11(18)17-10-6-8(12(14,15)16)3-4-9(10)13/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJSTOSYWTGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)

![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)





![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)